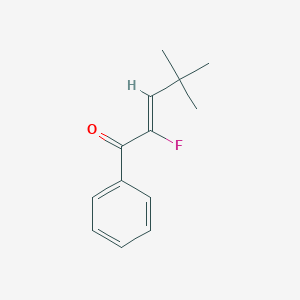
(2Z)-2-Fluoro-4,4-dimethyl-1-phenylpent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-Fluoro-4,4-dimethyl-1-phenylpent-2-en-1-one is an organic compound characterized by its unique structure, which includes a fluorine atom, a phenyl group, and a double bond in the (2Z) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-Fluoro-4,4-dimethyl-1-phenylpent-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-dimethyl-1-phenylpent-2-en-1-one and a fluorinating agent.
Fluorination Reaction: The key step involves the introduction of the fluorine atom at the 2-position. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is typically carried out under controlled conditions to ensure the desired (2Z) configuration.
Purification: The product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: (2Z)-2-Fluoro-4,4-dimethyl-1-phenylpent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of 4,4-dimethyl-1-phenylpent-2-en-1-one or 4,4-dimethyl-1-phenylpentanoic acid.
Reduction: Formation of 2-fluoro-4,4-dimethyl-1-phenylpentane.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
(2Z)-2-Fluoro-4,4-dimethyl-1-phenylpent-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-Fluoro-4,4-dimethyl-1-phenylpent-2-en-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, contributing to its biological effects.
Comparison with Similar Compounds
(2Z)-2-Fluoro-4,4-dimethyl-1-phenylbut-2-en-1-one: Similar structure but with a shorter carbon chain.
(2Z)-2-Fluoro-4,4-dimethyl-1-phenylhex-2-en-1-one: Similar structure but with a longer carbon chain.
(2Z)-2-Fluoro-4,4-dimethyl-1-phenylpent-2-en-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness: (2Z)-2-Fluoro-4,4-dimethyl-1-phenylpent-2-en-1-one is unique due to its specific combination of a fluorine atom, a phenyl group, and a double bond in the (2Z) configuration. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
101560-11-6 |
|---|---|
Molecular Formula |
C13H15FO |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
(Z)-2-fluoro-4,4-dimethyl-1-phenylpent-2-en-1-one |
InChI |
InChI=1S/C13H15FO/c1-13(2,3)9-11(14)12(15)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9- |
InChI Key |
SGMHWWWYQRUASY-LUAWRHEFSA-N |
Isomeric SMILES |
CC(C)(C)/C=C(/C(=O)C1=CC=CC=C1)\F |
Canonical SMILES |
CC(C)(C)C=C(C(=O)C1=CC=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















